2-Amino-4-methanesulfonylbutanamide HCl
Description
Structural Classification and Chemical Significance
From a structural standpoint, 2-Amino-4-methanesulfonylbutanamide HCl is an α-amino acid amide derivative. The core structure is a four-carbon butanamide chain. The presence of an amino group on the carbon adjacent to the amide functional group (the α-carbon) is a key feature, mirroring the fundamental structure of natural amino acids.
| Property | Value |
| IUPAC Name | 2-amino-4-(methylsulfonyl)butanamide;hydrochloride |
| Molecular Formula | C5H13ClN2O3S |
| Molecular Weight | 218.69 g/mol |
| Key Functional Groups | α-Amino group, Amide, Methanesulfonyl |
Relevance of α-Amino Amide Derivatives in Organic Synthesis
α-Amino amides are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. Their bifunctional nature, possessing both a nucleophilic amino group and an amide moiety, allows for diverse chemical transformations. They are fundamental components in the synthesis of peptides and peptidomimetics, which are crucial in drug discovery and development. nih.gov
The synthesis of α-amino amides can be achieved through various methods, including the amidation of α-amino acids or the Strecker synthesis followed by partial hydrolysis of the resulting α-aminonitrile. The versatility of α-amino amides makes them important intermediates in the construction of heterocyclic compounds and other pharmacologically relevant scaffolds.
Current Research Landscape Pertaining to this compound
Direct and extensive research specifically focused on this compound is limited in publicly accessible literature. However, by examining research on analogous structures, we can infer its potential areas of interest.
Historical Context of Butanamide Analogues
The butanamide scaffold is present in a number of compounds with significant biological activity. A prominent example is Levetiracetam, an antiepileptic drug, which is (S)-2-(2-oxopyrrolidin-1-yl)butanamide. nih.gov The exploration of Levetiracetam analogues has been an active area of research, with modifications aimed at improving efficacy and understanding its mechanism of action. nih.gov This historical interest in butanamide derivatives as central nervous system agents provides a context for the potential investigation of novel butanamide compounds like this compound. Furthermore, a patent exists for the preparation of L-2-aminobutanamide hydrochloride as a key intermediate for chiral drugs, highlighting the industrial relevance of such butanamide derivatives. mdpi.com
Contemporary Research Trajectories
While specific studies on this compound are not widely reported, current research trends in medicinal chemistry point towards the synthesis and evaluation of hybrid molecules that combine different pharmacophores. Research into sulfonamide derivatives of existing drugs, including the synthesis of a sulfonamide derivative of Levetiracetam, suggests an interest in exploring the impact of the sulfonyl group on the biological activity of butanamide structures. nih.gov
The related compound, 2-Amino-4-(methylsulfonyl)butanoic acid, is described as a sulfonamide and a prodrug. biosynth.com This suggests that the corresponding amide, 2-Amino-4-methanesulfonylbutanamide, could also be investigated for similar properties. The synthesis of novel sulfonamides and their evaluation for various biological activities, including as carbonic anhydrase inhibitors with potential anticonvulsant effects, remains an active field of research. nih.gov Therefore, it is plausible that contemporary research on this compound, should it emerge, would likely focus on its potential as a novel therapeutic agent or as a synthetic intermediate for more complex drug candidates.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-4-methylsulfonylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQFJGEWLMPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Methanesulfonylbutanamide Hcl and Analogous Compounds
Conventional Chemical Synthesis Approaches
Conventional synthesis relies on established and well-documented chemical reactions. These approaches can be categorized by the method used to construct the core amino amide structure and the strategy for introducing the sulfonyl group.
The carbon skeleton of the target molecule is typically assembled from simple, commercially available precursors like butyric acid derivatives or lactones.
One common pathway to synthesize amino amides is through the derivatization of butyric acid. This multi-step process typically involves the introduction of a leaving group, conversion to an ester, and subsequent amination and amidation. A representative sequence for a related compound, S-2-aminobutanamide hydrochloride, starts with butyric acid and proceeds through bromination, esterification, and ammonification. google.comgoogle.com
Bromination: The synthesis often initiates with the alpha-bromination of a butyric acid derivative.
Esterification: The resulting 2-bromobutyric acid is then converted to its corresponding ester, such as a methyl ester, to facilitate the subsequent reaction. google.com
Ammonification/Amidation: The 2-bromo ester undergoes ammonification, where treatment with ammonia (B1221849) replaces the bromine atom with an amino group and converts the ester into a primary amide, yielding the 2-aminobutanamide (B112745) structure. google.comgoogle.com The final step involves acidification, typically with hydrogen chloride (HCl), to produce the hydrochloride salt. google.com
This sequence provides a reliable method for constructing the core α-amino amide structure from simple aliphatic acids.
An alternative and highly atom-economical approach involves the ring-opening of lactone precursors, such as α-amino-γ-butyrolactone (a homoserine lactone derivative), with an amine. nih.govcam.ac.uk This reaction, known as aminolysis, directly forms the desired amide bond and reveals a terminal hydroxyl group. The direct aminolysis of lactones can sometimes be challenging and may require specific catalysts or conditions to proceed efficiently. researchgate.net
Various catalysts have been developed to facilitate this transformation under mild conditions. For instance, lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) has been shown to activate lactones for ring-opening with stoichiometric amounts of amines. organic-chemistry.org Similarly, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) is an effective organocatalyst for lactone aminolysis. nih.gov The reaction of (S)-(-)-α-amino-γ-butyrolactone hydrobromide with acyl chlorides or other activated carboxylic acids is a common strategy for producing N-acylated homoserine lactone analogs and their ring-opened amide products. cam.ac.uk
Table 1: Catalysts and Conditions for Lactone Aminolysis
| Catalyst | Amine Source | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) | Various primary and secondary amines | Chloroform | Reflux temperature (85°C) | organic-chemistry.org |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Wide range of amines | Not specified | Mild conditions | nih.gov |
| Aluminum chloride (AlCl₃) | Amines | Not specified | General method for ω-hydroxyalkylamides | researchgate.net |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | (S)-(-)-α-amino-γ-butyrolactone hydrobromide | Not specified | Used for coupling carboxylic acids to the amino lactone | cam.ac.uk |
The defining feature of the target compound is the methanesulfonyl group (-SO₂CH₃). This functional group can be introduced either by directly attaching it to the molecular backbone or by modifying a precursor functional group already in place.
Sulfonylation is the process of attaching a sulfonyl group to a molecule. In the context of synthesizing 2-Amino-4-methanesulfonylbutanamide, this would typically involve creating a bond between the sulfur atom of the methanesulfonyl group and the carbon backbone. Methanesulfonyl chloride (MsCl) is a common and highly reactive reagent used for this purpose, acting as a source of the CH₃SO₂⁺ electrophile. wikipedia.org It readily reacts with nucleophiles like amines to form sulfonamides or can be used in more complex C-S bond-forming reactions. wikipedia.orgchemicalbook.com
The formation of a sulfonamide occurs when methanesulfonyl chloride reacts with primary or secondary amines. wikipedia.orglibretexts.org While this is a common reaction, the target compound features a sulfone (C-SO₂-C) rather than a sulfonamide (N-SO₂-C). Therefore, a direct sulfonylation of an appropriate carbon nucleophile would be required, or more commonly, the sulfonyl group is formed via oxidation of a thioether.
The most prevalent and efficient method for creating the methanesulfonyl group in this class of compounds is the oxidation of a corresponding thioether (sulfide) precursor. The amino acid methionine, which is 2-amino-4-(methylthio)butanoic acid, and its derivatives are ideal starting materials containing the required C-S-C linkage. The thioether in a methionine derivative can be selectively oxidized to a sulfoxide (B87167) (a single oxidation) or further to a sulfone (a double oxidation). organic-chemistry.org
A variety of oxidizing agents can accomplish this transformation. Hydrogen peroxide (H₂O₂) is a favored oxidant due to its environmental compatibility and is often used with a metal catalyst. organic-chemistry.orggoogle.com Other reagents like meta-chloroperoxybenzoic acid (mCPBA) are also effective. researchgate.net The choice of oxidant and reaction conditions allows for selective conversion to either the sulfoxide or the sulfone. organic-chemistry.org For instance, a study on the oxidation of 2-Amino-4-(methylthio)butanoic acid with Quinaldinium Fluorochromate has been reported, demonstrating the reactivity of the thioether group. researchgate.netijlpr.com
Table 2: Common Oxidizing Systems for Thioether to Sulfone Conversion
| Oxidizing Agent | Catalyst/Conditions | Substrate Type | Product | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Metal compound catalyst (e.g., Niobium carbide) | Aromatic and aliphatic sulfides | Sulfone | organic-chemistry.orggoogle.com |
| meta-Chloroperoxybenzoic acid (mCPBA) | Standard organic solvents | Thioethers | Sulfoxide or Sulfone | researchgate.net |
| Quinaldinium Fluorochromate (QNFC) | Acid-catalyzed, hydrophilic solvent | 2-Amino-4-(methylthio)butanoic acid | Oxidized product | researchgate.netijlpr.com |
| Selectfluor | H₂O as oxygen source | Sulfides and thiols | Sulfones | organic-chemistry.org |
| Urea-hydrogen peroxide / Phthalic anhydride | Ethyl acetate (B1210297) | Substituted sulfides | Sulfones | organic-chemistry.org |
Formation of Hydrochloride Salts
The final step in many amine syntheses is the formation of a salt, which often improves the compound's stability, crystallinity, and handling characteristics. The conversion of a primary amine, such as 2-amino-4-methanesulfonylbutanamide, to its hydrochloride salt is a straightforward acid-base reaction. youtube.com This transformation is typically achieved by treating the free amine with hydrochloric acid. gla.ac.uk
Common methods include dissolving the amine in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695), and adding a solution of hydrogen chloride in the same solvent. google.com Alternatively, aqueous hydrochloric acid can be used, followed by evaporation of the water to crystallize the salt. youtube.com The reaction involves the protonation of the lone pair of electrons on the amine's nitrogen atom by the hydrogen ion from HCl, forming an ammonium (B1175870) chloride salt. For many amine compounds, this process is high-yielding and results in a stable, solid product that is easier to purify and handle than the free base form. youtube.comtandfonline.com
Asymmetric Synthesis Strategies
Achieving the desired stereochemistry at the α-carbon is the most critical challenge in the synthesis of chiral α-amino amides like 2-Amino-4-methanesulfonylbutanamide HCl. Several asymmetric strategies have been developed to control the formation of this stereocenter, which can be broadly categorized into chiral pool synthesis, chiral auxiliary-mediated methods, and enantioselective catalysis. nih.gov
Chiral Pool Synthesis Approaches
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com Naturally occurring α-amino acids, such as L-aspartic acid, L-glutamic acid, or L-methionine, are common choices for this strategy as they provide a pre-existing, correctly configured stereocenter. mdpi.com
The synthesis would involve the chemical modification of the amino acid's side chain to introduce the methanesulfonyl group. For instance, starting from a suitable precursor like L-aspartic acid, a series of functional group transformations could be envisioned to convert the distal carboxylic acid into the required methylsulfonyl ethyl moiety. The α-carboxylic acid would then be converted into the primary amide. This strategy's main advantage is that the chirality is inherent to the starting material, often simplifying the synthetic route to the target molecule.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.
A powerful and widely used method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. nih.govresearchgate.net This approach functions by creating a chiral nucleophilic glycine equivalent that can be alkylated with high diastereoselectivity. acs.orgrsc.org
The general process involves three main steps:
Complex Formation: A chiral ligand, typically derived from an amino acid like (S)-proline, is reacted with a nickel(II) salt and glycine to form a rigid, square-planar Ni(II) Schiff base complex. acs.orgnih.gov This complex effectively holds the glycine moiety in a specific conformation.
Diastereoselective Alkylation: The complex is treated with a base to deprotonate the α-carbon of the glycine unit, forming a chiral nickel-stabilized enolate. rsc.org This nucleophile then reacts with an electrophile, such as 1-bromo-2-(methylsulfonyl)ethane or a similar reagent. The steric bulk of the chiral ligand shields one face of the planar enolate, forcing the alkylating agent to approach from the opposite, less-hindered face. researchgate.netrsc.org This results in the formation of one diastereomer of the alkylated complex in significant excess.
Hydrolysis and Auxiliary Recovery: The resulting complex is disassembled, typically under mild acidic conditions (e.g., with HCl), which liberates the newly formed, enantiomerically enriched α-amino acid or its ester. rsc.orgacs.org The chiral ligand can then be recovered. rsc.org Subsequent amidation of the carboxylic acid function would yield the target compound, 2-Amino-4-methanesulfonylbutanamide, as its hydrochloride salt.
| Electrophile | Base | Solvent | Diastereomeric Excess (d.e.) | Reference |
| Benzyl Bromide | NaOH | DMF | >96% | rsc.org |
| Allyl Bromide | NaOH | DMF | >96% | rsc.org |
| Ethyl Iodide | NaOH | DMF | 84% | rsc.org |
| Isopropyl Iodide | NaOH | DMF | 90% | rsc.org |
This table presents illustrative data for the alkylation of a specific Ni(II) glycine complex to demonstrate the high selectivity of the method.
Chiral sulfinamides, most notably tert-butanesulfinamide as developed by Ellman, serve as highly effective chiral auxiliaries for the asymmetric synthesis of amines. yale.edusigmaaldrich.com This methodology is particularly useful for preparing α- and β-amino acids and their derivatives. sigmaaldrich.com
The synthesis of an α-amino amide using this approach would typically proceed via the following pathway:
Sulfinyl Imine Formation: The chiral tert-butanesulfinamide is condensed with a glyoxylate (B1226380) ester to generate a chiral N-sulfinyl imine. This step establishes the chiral directing group on the nitrogen atom.
Diastereoselective Nucleophilic Addition: The key stereocenter is created by the addition of a carbon nucleophile to the electrophilic imine carbon. For the synthesis of 2-Amino-4-methanesulfonylbutanamide, a suitable nucleophile would be the organometallic reagent derived from methyl vinyl sulfone or a related synthon. The chiral sulfinyl group effectively directs the incoming nucleophile to one face of the imine, resulting in a high degree of diastereoselectivity. sigmaaldrich.com
Auxiliary Cleavage and Amidation: The sulfinyl group is readily cleaved under mild acidic conditions (e.g., HCl in an alcohol solvent) to reveal the free primary amine, yielding the α-amino ester. sigmaaldrich.com The final step involves the conversion of the ester into the primary amide. The use of HCl for auxiliary cleavage conveniently provides the final product as its hydrochloride salt.
| Nucleophile Type | Substrate | Diastereoselectivity | Reference |
| Grignard Reagent | N-sulfinyl imine | High | sigmaaldrich.com |
| Organolithium Reagent | N-sulfinyl imine | High | sigmaaldrich.com |
| Enolate | N-sulfinyl imine | High | sigmaaldrich.com |
This table illustrates the general applicability of various nucleophiles in the diastereoselective addition to chiral N-sulfinyl imines.
Enantioselective Catalysis
Enantioselective catalysis offers an efficient alternative to stoichiometric chiral auxiliaries, as only a small amount of a chiral catalyst is needed to produce large quantities of an enantiomerically enriched product. nih.gov Several catalytic strategies are applicable to the synthesis of α-amino acids and their derivatives.
One prominent method is asymmetric phase-transfer catalysis (PTC). researchgate.net In this approach, an achiral glycine Schiff base ester (e.g., derived from benzophenone) is alkylated using a suitable electrophile in a biphasic (liquid-liquid or solid-liquid) system. iu.edunih.gov A chiral phase-transfer catalyst, often a derivative of a Cinchona alkaloid, transports the glycine enolate from the aqueous or solid phase into the organic phase. nih.gov The chiral catalyst forms a non-covalent complex with the enolate, creating a chiral environment that directs the alkyl halide to one face, resulting in an enantioselective reaction. researchgate.net
Other potential methods include the use of chiral metal complexes (e.g., copper or palladium) or organocatalysts, such as chiral phosphoric acids or peptide-based catalysts, to control the stereochemistry of the C-C bond formation. researchgate.netrsc.orgfrontiersin.org These catalysts can activate the glycine substrate and the electrophile to react in a highly controlled, enantioselective manner. frontiersin.org
Diastereoselective Control in Butanamide Formation
Achieving control over the stereochemistry during the formation of butanamide and related α-amino acid derivatives is a significant challenge in synthetic organic chemistry. The creation of multiple stereocenters in a single transformation requires precise methodological control.
Phase-transfer catalysis has emerged as a powerful tool for the asymmetric alkylation of glycinate (B8599266) Schiff bases. organic-chemistry.org For instance, the reaction of a glycinate Schiff base with racemic secondary alkyl halides, under the influence of a chiral quaternary ammonium bromide and 18-crown-6, can proceed with high levels of syn- and enantioselectivity. organic-chemistry.org This method provides a direct pathway to β-branched α-amino acids, which are structurally analogous to the target butanamide. A key advantage of this approach is the ability to selectively convert the resulting syn-isomer into the corresponding anti-isomer through a deprotonation-protonation sequence, thereby allowing access to all possible stereoisomers of a given β-alkyl-α-amino acid derivative. organic-chemistry.org
Another strategy involves using a chiral starting material, such as a glutamate (B1630785) derivative, and employing an asymmetric alkylation step. For the synthesis of (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids, Evans' asymmetric alkylation served as the decisive step to establish the desired stereochemistry. nih.gov This highlights how chiral auxiliaries can effectively guide the formation of specific diastereomers. The ability to synthesize and separate these diastereomers is crucial for assigning the absolute stereochemistry of complex natural products. nih.gov Research into the divergent and diastereoselective synthesis of γ-lactams from (S)-N,N-dibenzyl-α-amino aldehydes further illustrates the principles that can be applied to butanamide synthesis, where key reactions like Henry and Michael reactions are controlled to produce specific chiral γ-nitroester derivatives. researchgate.net
Resolution of Racemic Mixtures (e.g., Diastereomeric Salt Formation with Chiral Acids like L-Tartaric Acid)
When a synthesis produces a racemic mixture (a 50:50 mix of enantiomers), a resolution step is necessary to isolate the desired enantiomer. A widely used and effective method is the formation of diastereomeric salts. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. However, by reacting the racemic mixture with an enantiomerically pure chiral resolving agent, such as a chiral acid, a pair of diastereomers is formed. libretexts.org These diastereomers have different physical properties, including solubility, which allows for their separation. libretexts.orgrsc.org
L-Tartaric acid is a classic and effective resolving agent for racemic amines. The process involves reacting the racemic base with the chiral acid to form diastereomeric salts, for example, an (R)-amine-(R,R)-tartrate and an (S)-amine-(R,R)-tartrate. libretexts.org Due to their different crystal packing and intermolecular interactions, these salts exhibit different solubilities in a given solvent system, allowing one to crystallize preferentially. rsc.orgmdpi.com After separation by filtration, the desired enantiomer can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. libretexts.org
This principle has been successfully applied to various pharmaceutical compounds. For example, racemic albuterol was resolved by selective crystallization of its di-p-toluoyl-D-tartrate salt, yielding the (R)-enantiomer with high optical purity. nih.gov Similarly, the diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids showed significantly different solubilities, enabling a potential crystallization-based resolution. rsc.org The Srt–D-Ta salt was found to be 1.6 times less soluble than the Srt–L-Ta salt. rsc.org The efficiency of such resolutions can be predicted and understood by analyzing the binary melting point phase diagrams of the diastereomeric salts. mdpi.com
| Racemic Compound | Chiral Resolving Agent | Key Finding | Reference |
|---|---|---|---|
| Albuterol | di-p-toluoyl-D-tartaric acid | Successful resolution with a 38% yield of the (R)-enantiomer. | nih.gov |
| Sertraline | L- and D-tartaric acid | The Srt–D-Ta salt is 1.6 times less soluble than the Srt–L-Ta salt, demonstrating potential for resolution. | rsc.org |
| 1-phenyl-2-propanamine | (+)-tartaric acid (R, R) | Reaction produces a mixture of diastereomeric salts (R,R,R and S,R,R) that can be separated by crystallization. | libretexts.org |
| trans-1,2-cyclohexanediol | (2R,3R)-(+)-tartaric acid | Forms a stable diastereomeric complex with the (1R,2R)-(−)-enantiomer, allowing for separation. | researchgate.net |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior selectivity, milder reaction conditions, and a greener environmental profile. Enzymes are increasingly used for the synthesis of non-canonical amino acids and their derivatives. nih.gov
Enzyme-Mediated C-C Bond Formation (e.g., Decarboxylative Aldol (B89426) Addition)
The formation of carbon-carbon bonds is fundamental to building the carbon skeleton of molecules like 2-amino-4-methanesulfonylbutanamide. Enzymes that catalyze such reactions are of great interest. One notable example is the enzyme UstD, a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that performs a highly selective decarboxylative aldol addition. nih.govwisc.edu UstD catalyzes the reaction between L-aspartate and various aldehyde substrates to produce γ-hydroxy amino acids. researchgate.net The loss of CO2 makes this C-C bond-forming reaction effectively irreversible. wisc.eduresearchgate.net Through directed evolution and computationally guided engineering, the activity of UstD has been significantly increased, making it an efficient catalyst for preparing complex synthons on a gram scale. nih.govwisc.edu
Aldolases are another class of enzymes that catalyze aldol additions. libretexts.org For example, fructose (B13574) 1,6-bisphosphate aldolase (B8822740) links glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP) to form a six-carbon sugar. libretexts.org While classic aldolases catalyze reversible reactions, the development of enzymes for irreversible C-C bond formation, like UstD, represents a significant advancement for biocatalytic synthesis. wisc.edu
Enzymatic Resolution of Butanamide Precursors (e.g., Hydrolysis of Esters)
Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. The hydrolysis of racemic esters is a classic example. nih.gov
In a typical EKR by hydrolysis, a racemic ester is treated with a lipase (B570770) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer to the corresponding alcohol, leaving the other enantiomer as unreacted ester. These two compounds, the product alcohol and the remaining substrate ester, can then be easily separated. The success of this method has been demonstrated in the resolution of Morita-Baylis-Hillman acetates and butyrates using various lipase preparations, including those from Pseudomonas fluorescens and Candida antarctica (CAL-A and CAL-B). nih.gov Novozyme 435, an immobilized form of CAL-B, has shown excellent selectivity in these resolutions, achieving high enantiomeric excess (ee) values for the products. nih.gov
| Substrate | Enzyme | Conversion (%) | Product ee (%) | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|---|
| 5a | Novozyme 435 | 49.4 | 97.2 | 114 | nih.gov |
| 5b | Novozyme 435 | 49.6 | 98.0 | 147 | nih.gov |
| 5c | P. fluorescens lipase | 49.1 | 94.6 | 56 | nih.gov |
| 5d | PCL | 48.5 | 91.3 | 34 | nih.gov |
Stereoselective Biotransformations for α-Amino Acid Analogs
The synthesis of α-amino acid analogs with precise stereochemical control is a cornerstone of modern drug discovery. Biocatalysis, particularly using transaminases, has become a premier method for this purpose. A notable industrial application is the synthesis of Sitagliptin, where a highly engineered transaminase was developed through directed evolution to convert a prositagliptin ketone into the final product with greater than 99% ee. nih.gov This biocatalytic process replaced a metal-catalyzed reaction, leading to a 53% increase in productivity and a 19% reduction in waste. nih.gov
Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. A transaminase-based DKR was developed for preparing β-branched aromatic α-amino acids, establishing two adjacent stereocenters with high diastereo- and enantioselectivity in a single step. nih.gov This was facilitated by using a thermophilic enzyme that tolerates the conditions needed for the in-situ racemization of the starting material. nih.gov These enzymatic methods provide efficient and practical routes to valuable, structurally complex amino acids. nih.govnih.gov
Optimization of Reaction Conditions and Process Intensification
To move a synthetic route from the laboratory to industrial production, optimization of reaction conditions and process intensification are paramount. Optimization involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time to maximize yield and purity while minimizing cost and environmental impact. researchgate.net For example, in the synthesis of 2-amino-4H-benzo[b]pyrans, a three-component reaction was optimized by screening various catalysts and solvent conditions, finding that solid sodium ethoxide under solvent-free grinding conditions provided high yields efficiently. researchgate.net
Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. nih.govyoutube.com In biomanufacturing, this is driven by the need to improve productivity and reduce the cost of goods. nih.gov Instead of traditional large-scale batch reactors, process intensification might involve the use of micro- or milli-reactors, which offer superior control over mixing and temperature, reducing risks associated with highly exothermic reactions. youtube.com Moving from batch operations to connected or fully continuous processes can significantly improve efficiency. nih.gov These strategies, while requiring initial investment and overcoming technical challenges, are crucial for the sustainable and cost-effective manufacturing of fine chemicals and pharmaceuticals like this compound. nih.gov
Role of Solvents and Reagents
The selection of solvents and reagents is critical in directing the reaction pathway, influencing yields, and ensuring the purity of the final product. The choice of solvent is often dictated by the solubility of the reactants and intermediates, as well as its inertness under the reaction conditions.
In the synthesis of aminobutanamide analogs, a variety of organic solvents have been employed. For the chlorination of 2-aminobutyric acid, solvents such as tetrahydrofuran (B95107) and ethyl acetate have been utilized. google.compatsnap.com The subsequent ammonolysis step can be carried out in methanol (B129727) or anhydrous isopropyl alcohol. google.com For the resolution of aminobutanamide derivatives to obtain specific stereoisomers, alcohols like methanol and ethanol are preferred due to their ability to facilitate the selective crystallization of diastereomeric salts. googleapis.com
The reagents used in these syntheses play specific roles. For example, in the formation of the oxazolidinedione intermediate from 2-aminobutyric acid, bis(trichloromethyl)carbonate acts as a chlorinating agent. google.com Organic amines such as triethylamine (B128534) or pyridine (B92270) may be used as bases to neutralize the acid generated during the reaction. patsnap.com In the final step of forming the hydrochloride salt, hydrogen chloride, often in a solvent like isopropanol, is introduced. google.com
The following table summarizes the role of various solvents and reagents in the synthesis of 2-aminobutanamide and its analogs, based on published methodologies.
| Reaction Step | Solvent/Reagent | Function | Reference |
| Chlorination | Tetrahydrofuran | Solvent | google.com |
| Ethyl Acetate | Solvent | patsnap.com | |
| Bis(trichloromethyl)carbonate | Chlorinating Agent | google.com | |
| Triethylamine | Base | patsnap.com | |
| Ammonolysis | Methanol | Solvent | google.com |
| Anhydrous Isopropyl Alcohol | Solvent | google.com | |
| Resolution | Methanol | Solvent for Crystallization | google.comgoogleapis.com |
| Ethanol | Solvent for Crystallization | googleapis.com | |
| L-Tartaric Acid | Resolving Agent | google.comgoogle.com | |
| Salification | Isopropanol | Solvent | google.com |
| Hydrogen Chloride | Acid for Salt Formation | google.com |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance the efficiency of chemical transformations. patsnap.com This technology has been successfully applied to the synthesis of various sulfonamides, which is particularly relevant for the introduction of the methanesulfonyl group in the target compound. organic-chemistry.orgresearchgate.netresearchgate.net
The microwave-assisted synthesis of sulfonamides can be achieved directly from sulfonic acids or their sodium salts, bypassing the need to isolate reactive sulfonyl chloride intermediates. organic-chemistry.orgresearchgate.net This approach often involves an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgresearchgate.netijcrt.org-triazine (TCT), which reacts with the sulfonic acid in the first microwave-irradiated step to form an active intermediate. organic-chemistry.orgresearchgate.net In a subsequent microwave-assisted step, this intermediate reacts with an amine to furnish the desired sulfonamide. organic-chemistry.org This method has demonstrated broad applicability with various sulfonic acids and amines, including amino acid derivatives. organic-chemistry.org
The significant advantages of microwave irradiation over conventional heating include a drastic reduction in reaction times and often cleaner reaction profiles with higher purity of the products. organic-chemistry.orgresearchgate.net For instance, a two-step microwave-assisted sulfonamide synthesis can be completed in as little as 30 minutes, whereas conventional methods might require several hours. organic-chemistry.orgresearchgate.net
The table below illustrates the enhanced efficiency of microwave-assisted synthesis for sulfonamides compared to conventional heating methods, highlighting the reduction in reaction time and improvement in yield.
| Reactants | Method | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid and Benzylamine | Microwave | 30 min | 95 | organic-chemistry.org |
| p-Toluenesulfonic acid and Benzylamine | Conventional | 3 h | 80 | organic-chemistry.org |
| Methanesulfonic acid and Aniline | Microwave | 30 min | 92 | organic-chemistry.org |
| Methanesulfonic acid and Aniline | Conventional | 3.5 h | 75 | organic-chemistry.org |
| Benzenesulfonic acid and Glycine methyl ester | Microwave | 30 min | 90 | organic-chemistry.org |
| Benzenesulfonic acid and Glycine methyl ester | Conventional | 4 h | 72 | organic-chemistry.org |
Chemical Reactivity and Derivatization Pathways of 2 Amino 4 Methanesulfonylbutanamide Hcl
Reactions at the α-Amino Group
The α-amino group is a primary nucleophilic center in the molecule, making it susceptible to a variety of chemical transformations. These reactions are crucial for peptide synthesis, requiring strategic protection and deprotection, as well as for the synthesis of novel derivatives through alkylation and acylation.
Protection and Deprotection Strategies (e.g., Fmoc Protection)
In peptide synthesis, temporary protection of the α-amino group is essential to prevent self-polymerization and ensure selective bond formation. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for this purpose due to its stability under acidic conditions and its facile removal under mild basic conditions. peptide.comchempep.com
Protection: The Fmoc group is typically introduced by reacting 2-Amino-4-methanesulfonylbutanamide with an Fmoc-reagent such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. nih.gov The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the Fmoc reagent.
Deprotection: The removal of the Fmoc group is achieved through a β-elimination mechanism induced by a weak base, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comuci.edu This treatment cleaves the carbamate, releasing the free amine along with dibenzofulvene and carbon dioxide. The dibenzofulvene byproduct is scavenged by piperidine to form a stable adduct. chempep.com This orthogonality—stability to acid and lability to base—makes Fmoc protection highly compatible with acid-labile side-chain protecting groups often used in solid-phase peptide synthesis (SPPS). altabioscience.com
| Transformation | Reagents | Solvent | Typical Conditions | Product |
| Fmoc Protection | Fmoc-OSu, Base (e.g., NaHCO₃) | Dioxane/Water | Room Temperature | N-Fmoc-2-amino-4-methanesulfonylbutanamide |
| Fmoc Deprotection | 20% Piperidine | DMF | Room Temperature, 5-20 min | 2-Amino-4-methanesulfonylbutanamide |
N-Alkylation Reactions
N-alkylation of the α-amino group introduces alkyl substituents, which can significantly alter the compound's biological and chemical properties, for instance, by increasing lipophilicity. monash.edu Direct alkylation of unprotected amino acids can be challenging due to issues with solubility and competing reactions. nih.gov Therefore, these reactions are often performed on N-protected derivatives.
A common strategy involves the use of a protecting group that renders the N-H proton more acidic, such as a 2-nitrobenzenesulfonyl (o-NBS) group. After protection, the sulfonamide can be alkylated using an alkyl halide or sulfate in the presence of a base. nih.govmonash.edu Another method is reductive amination, which involves reacting the amino group with an aldehyde or ketone in the presence of a reducing agent. For primary amines, this can lead to mono- or di-alkylation. To achieve selective mono-alkylation, it is often necessary to first protect the amine, perform the alkylation, and then deprotect. nih.gov
| Strategy | Alkylating Agent | Base/Reagent | Solvent | Typical Conditions |
| Direct Alkylation (on protected amine) | Methyl Iodide | Hindered base (e.g., KOtBu) | THF | Low Temperature (-20°C to RT) |
| Reductive Amination | Aldehyde (e.g., Acetaldehyde) | Reducing Agent (e.g., NaBH₃CN) | Methanol (B129727) | pH controlled (6-7) |
Acylation and Amidation Reactions
Acylation of the α-amino group to form a new amide bond is one of the most fundamental reactions in peptide chemistry. altabioscience.com This reaction can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. nih.govgoogle.com
In the context of peptide synthesis, the α-amino group of 2-Amino-4-methanesulfonylbutanamide would react with a carboxy-activated amino acid (e.g., an Fmoc-protected amino acid activated as an ester or with a coupling reagent like HBTU) to form a dipeptide. This process is repeated sequentially to build a peptide chain. uci.edu Besides peptide bond formation, acylation can be used to introduce a variety of other functionalities to the N-terminus of the molecule.
| Reaction | Acylating Agent | Base/Coupling Reagent | Solvent | Product Type |
| Acylation | Acetic Anhydride | Triethylamine (B128534) (Et₃N) | DCM or THF | N-Acetyl derivative |
| Peptide Coupling | Fmoc-AA-OH | HBTU/DIPEA | DMF | Dipeptide |
| Acylation | Benzoyl Chloride | Pyridine (B92270) | DCM | N-Benzoyl derivative |
Transformations of the Amide Functionality
The primary carboxamide at the C-terminus is another key site for chemical modification. While generally less reactive than esters or acid chlorides, the amide bond can undergo hydrolysis or reduction under specific conditions.
Hydrolysis Reactions
The hydrolysis of the amide group converts it into a carboxylic acid, yielding the corresponding α-amino acid, 2-amino-4-methanesulfonylbutanoic acid (methionine sulfone). This transformation typically requires harsh conditions, such as prolonged heating with strong aqueous acid or base. masterorganicchemistry.com
Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release ammonia (B1221849) and the carboxylic acid. youtube.com
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate expels an amide anion (or its protonated form, ammonia), which is a poor leaving group, explaining the difficulty of the reaction. masterorganicchemistry.com
| Condition | Reagent | Typical Conditions | Product |
| Acidic | 6M HCl (aq) | Reflux, several hours | 2-Amino-4-methanesulfonylbutanoic acid hydrochloride |
| Basic | 4M NaOH (aq) | Reflux, several hours | Sodium 2-amino-4-methanesulfonylbutanoate |
Reduction Strategies
The reduction of the amide functionality provides access to the corresponding amine. The primary amide of 2-Amino-4-methanesulfonylbutanamide can be reduced to a primary amine, yielding 1,3-diamino-4-methanesulfonylbutane. This transformation requires powerful reducing agents, as amides are one of the most stable carboxylic acid derivatives.
The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction mechanism involves the initial formation of a complex between the hydride reagent and the amide, followed by the elimination of an oxygen-containing species to form an iminium ion intermediate, which is then further reduced to the amine. Other strong reducing agents like borane (BH₃) can also be employed.
| Reducing Agent | Solvent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | Reflux, followed by aqueous workup | 1,3-Diamino-4-methanesulfonylbutane |
| Borane (BH₃·THF) | THF | Reflux, followed by acidic workup | 1,3-Diamino-4-methanesulfonylbutane |
Reactions Involving the Methanesulfonyl Group
The methanesulfonyl (CH₃SO₂) group is a robust and generally stable functional group. Its reactivity is centered on the sulfur atom and the adjacent carbon atoms.
Sulfone Reactivity
The sulfone group is characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This group is a strong electron-withdrawing group, which influences the acidity of the protons on the carbons alpha to the sulfonyl group.
The sulfone group itself is generally inert to many chemical transformations. wikipedia.org It is resistant to oxidation and reduction under typical conditions. However, the electron-withdrawing nature of the sulfonyl group can activate the adjacent methylene group (C-3 position) for deprotonation by a strong base, forming a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions.
In the context of 2-Amino-4-methanesulfonylbutanamide HCl, the presence of the acidic protons on the α-carbon to the amide and the protons on the carbon adjacent to the sulfonyl group provides multiple sites for potential deprotonation. The relative acidity of these protons will dictate the regioselectivity of such reactions.
One of the notable reactions of sulfones is the Ramberg–Bäcklund reaction, where a sulfone is treated with a strong base to form an alkene via a transient episulfone intermediate. wikipedia.org For 2-Amino-4-methanesulfonylbutanamide, this reaction is not directly applicable without prior modification of the carbon backbone. Another significant reaction is the Julia olefination, which also involves the conversion of sulfones to alkenes. wikipedia.org
Below is a table summarizing the general reactivity of the sulfone group:
| Reaction Type | Reagents | Product Type | Notes |
| α-Deprotonation | Strong Base (e.g., n-BuLi) | Carbanion | The resulting carbanion can be used in alkylation or acylation reactions. |
| Ramberg–Bäcklund Reaction | Strong Base | Alkene | Requires α-halo sulfone. |
| Julia Olefination | Strong Base, Aldehyde/Ketone | Alkene | A multi-step process involving the formation of a β-hydroxysulfone. |
| Reductive Desulfonylation | Reducing Agents (e.g., Na/Hg) | Alkane | The sulfonyl group is removed. wikipedia.org |
Potential for Oxidation or Reduction of Sulfur Center
The sulfur atom in a sulfone is in its highest oxidation state (+6), and therefore, it cannot be further oxidized.
Reduction of the sulfone group is possible but generally requires harsh conditions or specific reagents. Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically ineffective at reducing sulfones. More potent reducing agents or catalytic systems are necessary to achieve this transformation. For instance, some enzymatic systems, particularly those involving radical S-adenosyl-l-methionine (SAM) enzymes, have been shown to catalyze the reductive cleavage of sulfones. nih.gov Chemical methods for the reduction of sulfones to sulfoxides or sulfides often involve reagents like diisobutylaluminum hydride (DIBAL-H) or samarium iodide (SmI₂), but these reactions can be substrate-dependent and may not be selective in a polyfunctional molecule like this compound.
The following table outlines the potential for redox reactions at the sulfur center:
| Transformation | Reagents/Conditions | Resulting Functional Group | Feasibility |
| Oxidation | N/A | No reaction | Sulfur is in its highest oxidation state. |
| Reduction | Strong reducing agents (e.g., LiAlH₄ with additives, SmI₂) or specific enzymatic systems | Sulfoxide (B87167) or Sulfide | Generally difficult and requires harsh conditions or specialized reagents. |
Applications of 2 Amino 4 Methanesulfonylbutanamide Hcl As a Synthetic Building Block
Precursor in the Synthesis of Advanced Organic Molecules
2-Amino-4-methanesulfonylbutanamide HCl serves as a valuable starting material for the synthesis of a variety of advanced organic molecules due to its inherent functionality. The presence of the primary amine and amide groups allows for a wide range of chemical transformations, making it a versatile scaffold for building molecular complexity.
As a derivative of L-methionine, L-methionine sulfone, the parent compound of 2-Amino-4-methanesulfonylbutanamide, is recognized as a precursor for the synthesis of other biologically active molecules chemimpex.com. The sulfone moiety, in particular, offers unique chemical properties that can be exploited in synthetic strategies. Researchers utilize L-methionine sulfone in various formulations due to its stability and solubility chemimpex.com.
The synthetic utility of this compound lies in the ability to selectively modify its functional groups. The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities. The amide group, while generally less reactive, can participate in hydrolysis or reduction reactions under specific conditions. Furthermore, the carbon backbone of the butanamide structure can be functionalized through various C-H activation strategies, although this is a more advanced application.
The following table summarizes the potential synthetic transformations of this compound, highlighting its role as a versatile precursor.
| Functional Group | Potential Reactions | Resulting Structures |
| Primary Amine | Acylation, Alkylation, Reductive Amination, Imine Formation | Substituted Amides, Secondary/Tertiary Amines, Complex Amine Derivatives |
| Amide | Hydrolysis, Reduction | Carboxylic Acids, Amines |
| Sulfone | Reduction (under harsh conditions) | Sulfides |
| Carbon Backbone | C-H Activation | Functionalized Butanamide Derivatives |
These transformations enable the incorporation of the 2-amino-4-methanesulfonylbutanamide core into larger, more complex molecular architectures, leading to the development of novel compounds with potential applications in medicinal chemistry and materials science.
Integration into Peptide Chemistry Scaffolds
The structural similarity of this compound to the amino acid methionine makes it an intriguing candidate for incorporation into peptide chains. The oxidized form of methionine, methionine sulfone, can be formed during solid-phase peptide synthesis (SPPS), and its presence can have significant consequences on the structure and interactions of proteins teknoscienze.com.
The conditions for methionine oxidation during SPPS have been a subject of investigation. Studies have explored manual, classical in-batch, and microwave-assisted automatic SPPS to understand the synthetic conditions that lead to the formation of methionine sulfone teknoscienze.com. This indicates that the integration of the methanesulfonylbutanamide moiety can be a deliberate or sometimes unavoidable modification in peptide synthesis.
The incorporation of this non-proteinogenic amino acid derivative can introduce unique properties to peptides. The sulfone group is more polar and can engage in different non-covalent interactions compared to the thioether in methionine. This can influence the peptide's conformation, solubility, and binding affinity to biological targets.
Research has shown that human neutrophil elastase, a key enzyme in the immune system, can discriminate between methionine sulfoxide (B87167) and methionine sulfone residues within a peptide chain nih.gov. Specifically, the enzyme shows a preference for the sulfone form, suggesting that the presence of this modification can modulate enzyme-substrate interactions nih.gov. This finding highlights the potential of using 2-Amino-4-methanesulfonylbutanamide as a tool to probe and modulate biological processes.
The following table illustrates the potential impact of integrating 2-Amino-4-methanesulfonylbutanamide into peptide scaffolds.
| Property | Impact of Integration | Potential Application |
| Polarity | Increased | Enhanced solubility of hydrophobic peptides |
| Conformation | Altered folding | Design of peptidomimetics with specific secondary structures |
| Biological Activity | Modulation of enzyme-substrate interactions | Development of enzyme inhibitors or probes |
| Stability | Resistance to further oxidation | Creation of more stable peptide-based therapeutics |
The deliberate incorporation of 2-Amino-4-methanesulfonylbutanamide into peptide backbones opens up avenues for creating novel peptides with tailored properties for various biochemical and therapeutic applications.
Development of Butanamide-Derived Heterocycles
The functional groups present in this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. The primary amine and the amide functionality can participate in cyclization reactions to form a range of nitrogen-containing rings.
For instance, 2-aminothiazoles are versatile intermediates in the synthesis of numerous biologically active compounds nih.gov. The amino group of 2-Amino-4-methanesulfonylbutanamide could potentially react with appropriate reagents to form a thiazole ring, leading to novel butanamide-derived thiazoles. The synthesis of 2-amino-4-thiazolidinones, which are also valuable synthetic substrates, often involves the reaction of a primary amine with a suitable carbonyl compound researchgate.net.
Furthermore, the synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, which are known to possess a wide range of biological activities, often involves the cyclization of semicarbazones or thiosemicarbazones derived from aldehydes and semicarbazide or thiosemicarbazide nih.gov. The amine functionality of 2-Amino-4-methanesulfonylbutanamide could be transformed into a semicarbazide or thiosemicarbazide derivative, which could then undergo cyclization to yield novel butanamide-substituted heterocycles.
The table below outlines potential heterocyclic systems that could be synthesized from this compound.
| Heterocyclic System | Potential Synthetic Strategy |
| Thiazoles | Reaction of the amine with α-haloketones or related synthons |
| Thiazolidinones | Condensation of the amine with a carbonyl compound and a sulfur source |
| Oxadiazoles/Thiadiazoles | Conversion of the amine to a semicarbazide/thiosemicarbazide followed by cyclization |
| Pyrimidines | Condensation with 1,3-dicarbonyl compounds or their equivalents |
| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyl compounds |
The development of such butanamide-derived heterocycles could lead to the discovery of new chemical entities with interesting pharmacological properties, given the prevalence of heterocyclic motifs in drug discovery.
Role in Chiral Synthesis of Complex Targets
As a chiral molecule derived from a natural amino acid, this compound is an attractive building block for asymmetric synthesis. The stereocenter at the α-carbon can be utilized to introduce chirality into target molecules, a crucial aspect in the synthesis of pharmaceuticals and other biologically active compounds.
The use of amino acids and their derivatives as chiral precursors is a well-established strategy in organic synthesis. These chiral building blocks can be transformed into a variety of intermediates, such as chiral 1,2-amino alcohols, which are important functionalities in many drug molecules nih.gov. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a powerful method for accessing such chiral compounds nih.gov. The amine group of 2-Amino-4-methanesulfonylbutanamide could potentially be converted to a ketoamine for such transformations.
Furthermore, the synthesis of constrained analogues of bioactive molecules often relies on chiral starting materials to control the stereochemistry of the final product. For example, the synthesis of cyclopropyl analogues of 2-amino-4-phosphonobutanoic acid, a selective glutamate (B1630785) receptor ligand, utilized a chiral phosphonoglycinate derivative nih.gov. The defined stereochemistry of this compound makes it a suitable candidate for similar strategies in the synthesis of complex and stereochemically rich targets.
The following table summarizes the potential roles of this compound in chiral synthesis.
| Chiral Synthesis Application | Synthetic Approach |
| Introduction of a stereocenter | Use as a chiral starting material |
| Synthesis of chiral intermediates | Conversion to chiral amino alcohols, aldehydes, or ketones |
| Diastereoselective reactions | Utilization of the existing stereocenter to control the formation of new stereocenters |
| Synthesis of enantiomerically pure target molecules | Incorporation of the chiral butanamide fragment into the final product |
The application of this compound in chiral synthesis provides a reliable and efficient way to access enantiomerically pure compounds, which is of paramount importance in the development of modern therapeutics.
Theoretical and Computational Studies of 2 Amino 4 Methanesulfonylbutanamide Hcl
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds are fundamental to a molecule's properties. Computational analyses, particularly those based on quantum mechanics, can elucidate these features with high accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can be employed to determine various chemical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.
Other important descriptors that can be derived from DFT calculations include:
Ionization Potential (I): The energy required to remove an electron from a molecule, which can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2.
Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as ω = χ² / (2η).
These descriptors provide a quantitative framework for understanding and predicting the chemical behavior of 2-Amino-4-methanesulfonylbutanamide HCl.
Table 1: Hypothetical DFT-Calculated Chemical Reactivity Descriptors for this compound This table is for illustrative purposes and does not represent experimentally verified data.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -8.54 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.21 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 8.33 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 8.54 | Energy required to remove an electron |
| Electron Affinity (A) | 0.21 | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.375 | Ability to attract electrons |
| Chemical Hardness (η) | 4.165 | Resistance to change in electron distribution |
| Global Softness (S) | 0.24 | Reciprocal of chemical hardness |
The three-dimensional structure of a molecule is not rigid; it can exist in various spatial arrangements called conformations, which arise from the rotation around single bonds. Conformational analysis is the study of the different conformations of a molecule and their relative energies. This is crucial as the biological activity and chemical reactivity of a molecule often depend on its preferred conformation.
For this compound, rotations around the C-C and C-S single bonds can lead to several conformers. Computational methods, such as molecular mechanics or quantum mechanical calculations, can be used to perform a systematic search for the most stable conformations. This involves calculating the potential energy surface of the molecule as a function of its dihedral angles. The results of a conformational analysis can identify the global minimum energy conformation (the most stable form) and other low-energy conformers that may be present in equilibrium.
Table 2: Hypothetical Relative Energies of Different Conformers of this compound This table is for illustrative purposes and does not represent experimentally verified data.
| Conformer | Dihedral Angle (C1-C2-C3-S) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti | 180° | 0.00 | 75.3 |
| Gauche (+) | 60° | 1.25 | 12.35 |
Mechanistic Investigations of Butanamide Formation and Transformation
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify key intermediates and transition states, providing a deeper understanding of how a reaction proceeds.
The formation of the butanamide backbone of this compound can be studied computationally to understand the step-by-step process of bond formation and breaking. For instance, in the synthesis of a similar amide, the reaction between a carboxylic acid and an amine to form an amide bond proceeds through a tetrahedral intermediate. researchgate.net Computational modeling can map the energy profile of this entire process, from reactants to products, revealing the most favorable reaction pathway.
A transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. nih.govscm.comyoutube.com It represents the energy barrier that must be overcome for a reaction to occur. Locating and characterizing the transition state is a key aspect of understanding reaction kinetics. nih.gov
Computational methods can be used to search for transition state structures and calculate their energies. scm.comyoutube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical parameter in determining the rate of a reaction. A lower activation energy corresponds to a faster reaction. By analyzing the geometry and vibrational frequencies of the transition state, one can gain insights into the specific atomic motions involved in the bond-forming and bond-breaking processes. scm.com
Table 3: Hypothetical Activation Energies for a Key Step in Butanamide Formation This table is for illustrative purposes and does not represent experimentally verified data.
| Reaction Step | Activation Energy (Ea) (kcal/mol) | Description |
|---|---|---|
| Nucleophilic attack of amine on the carbonyl carbon | 15.8 | Rate-determining step |
Computational Prediction of Stereoselectivity
Many chemical reactions can produce multiple stereoisomers. Stereoselectivity is the preference for the formation of one stereoisomer over another. Computational chemistry can be a powerful tool for predicting and explaining the stereochemical outcome of a reaction.
For a reaction involving the creation of a new stereocenter in a molecule like this compound, there are often multiple diastereomeric transition states leading to different stereoisomeric products. The stereoselectivity of the reaction is determined by the relative energies of these competing transition states. The transition state with the lower energy will be more easily accessible, leading to the formation of the major product.
By computationally modeling all possible transition state structures and calculating their relative energies, it is possible to predict the major stereoisomer that will be formed. This information is invaluable for designing synthetic routes that yield the desired product with high stereochemical purity.
Table 4: Hypothetical Energy Profile for Stereoselective Synthesis This table is for illustrative purposes and does not represent experimentally verified data.
| Transition State | Product Stereoisomer | Relative Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| TS-A | (2S)-isomer | 0.0 | 95% |
Molecular Dynamics Simulations for Conformational Dynamics
No specific research focused on the molecular dynamics simulations of this compound to determine its conformational dynamics has been identified in a thorough review of scientific literature. As a result, there are no published data sets or detailed analyses regarding the conformational preferences, rotational energy barriers, or dynamic behavior of this molecule to report.
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For 2-Amino-4-methanesulfonylbutanamide HCl, one would expect to observe distinct signals for the protons of the amino group (-NH₂), the amide group (-CONH₂), the methine group (-CH-), the methylene groups (-CH₂-), and the methyl group (-SO₂CH₃). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to map the proton framework.
¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. Expected signals would correspond to the carbonyl carbon of the amide, the methine carbon, the two methylene carbons, and the methyl carbon of the methanesulfonyl group.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons (¹H-¹H in COSY) and between protons and their directly attached carbons (¹H-¹³C in HSQC). These experiments help to definitively assign the signals observed in the 1D spectra and confirm the connectivity of the atoms.
No specific experimental NMR data for this compound is publicly available in the searched literature.
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
MS and ESI-MS: Electrospray ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like amino acid derivatives. It typically generates a protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight of the free base.
HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the precise elemental formula of the compound. This is a definitive method for confirming the chemical formula.
While general principles of mass spectrometry apply, specific high-resolution mass spectrometry data or fragmentation patterns for this compound were not found in the available search results.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected absorption bands for this compound would include:
N-H stretching vibrations for the primary amine (R-NH₂) and primary amide (R-CONH₂).
C=O stretching vibration for the amide carbonyl group.
S=O stretching vibrations (symmetric and asymmetric) for the sulfone group (R-SO₂-R').
Specific experimental IR spectra for this compound are not available in the public domain based on the conducted searches.
X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry
X-ray diffraction analysis of a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish the compound's molecular structure, bond lengths, bond angles, and stereochemistry (e.g., the absolute configuration at the chiral center). For this compound, this analysis would confirm the connectivity established by NMR and provide insight into the crystal packing and intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870), amide, and sulfone groups.
No published crystal structure or X-ray diffraction data for this compound could be located in the searched resources.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC)
Chromatographic methods are essential for assessing the purity of a compound and for separating enantiomers.
HPLC: High-Performance Liquid Chromatography (HPLC) is a standard technique used to separate, identify, and quantify each component in a mixture. A reversed-phase HPLC method would typically be used to determine the chemical purity of a this compound sample by detecting and quantifying any impurities.
Chiral HPLC: Since this compound possesses a chiral center at the alpha-carbon, it can exist as two enantiomers (R and S). Chiral HPLC, using a chiral stationary phase (CSP), is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is critical in pharmaceutical research, as different enantiomers can have distinct biological activities.
Detailed HPLC or chiral HPLC methods and validation data specific to this compound were not identified in the available literature.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Amino-4-methanesulfonylbutanamide HCl in academic research?
Answer:
A typical synthesis involves acid-catalyzed hydrolysis or condensation reactions. For example, refluxing precursor compounds with HCl in ethanol/water mixtures under controlled pH (e.g., adjusted to 8–9 with NHOH post-reaction) can yield the hydrochloride salt. Purification via recrystallization from ethanol or aqueous ethanol is critical to remove unreacted intermediates . Key steps include:
- Reaction monitoring : Use TLC or HPLC to track conversion.
- Isolation : Evaporate solvents under reduced pressure and precipitate the product.
- Characterization : Confirm structure via H-NMR (e.g., δ 7.72 ppm for aromatic protons in sulfonamide derivatives) and mass spectrometry .
Basic: Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
Answer:
- Potentiometric Titration : Determine HCl content using standardized NaOH, with endpoints identified via first/second-derivative plots of pH vs. volume .
- Chromatography : HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
- Spectroscopy : H-NMR in DMSO-d to verify methanesulfonyl and amide proton environments; compare with synthetic intermediates (e.g., δ 2.07–2.04 ppm for aliphatic protons) .
Advanced: How can researchers resolve discrepancies between theoretical and experimental pKa values for this compound?
Answer:
Discrepancies often arise from solvent effects or ionic strength. To address this:
- Experimental Validation : Perform potentiometric titrations in ionic media (e.g., 0.1 M KCl) to mimic physiological conditions. Use derivative analysis to distinguish overlapping equilibria (e.g., amine protonation vs. sulfonyl group interactions) .
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict pKa, accounting for solvation effects via COSMO-RS .
Advanced: What experimental design principles optimize yield during the synthesis of this compound?
Answer:
- DOE (Design of Experiments) : Vary temperature (60–100°C), reaction time (3–8 h), and HCl stoichiometry (1.0–2.0 eq) to identify optimal conditions.
- In-line Analytics : Use FTIR to monitor carbonyl and sulfonyl group conversions in real time.
- Workup Optimization : Employ antisolvent crystallization (e.g., adding diethyl ether to ethanol mixtures) to enhance crystal purity and yield .
Basic: How to determine the concentration of this compound in aqueous solutions?
Answer:
- Potentiometric Titration : Titrate with 0.1 M NaOH, using a pH meter calibrated to ±0.01 units. Calculate concentration from the equivalence point identified via second-derivative maxima (ΔpH/ΔV = 0) .
- Validation : Cross-check with gravimetric analysis after lyophilization.
Advanced: How to address low recovery rates during recrystallization of this compound?
Answer:
- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/hexane) for solubility-temperature gradients.
- Seeding : Introduce pure crystals during cooling to induce nucleation.
- Slow Cooling : Reduce cooling rates (e.g., 0.5°C/min) to minimize amorphous solid formation .
Basic: What critical parameters ensure reproducibility in synthesizing this compound?
Answer:
- Stoichiometric Control : Precise measurement of methanesulfonyl chloride and amine precursors (1:1 molar ratio).
- pH Management : Maintain pH 7–8 during coupling to avoid side reactions (e.g., sulfonate ester formation).
- Dry Conditions : Use anhydrous solvents (e.g., THF) to prevent hydrolysis of reactive intermediates .
Advanced: How to interpret conflicting NMR data for this compound in different deuterated solvents?
Answer:
- Solvent Effects : Compare spectra in DMSO-d (enhances NH proton visibility) vs. DO (suppresses exchangeable protons).
- Decoupling Techniques : Apply H-C HSQC to resolve overlapping signals (e.g., methanesulfonyl CH vs. amide protons) .
- Reference Standards : Use certified reference materials (CRMs) for chemical shift calibration.
Advanced: How to analyze batch-to-batch variability in the sulfonation step of this compound synthesis?
Answer:
- Root Cause Analysis : Use LC-MS to identify impurities (e.g., over-sulfonated byproducts).
- Kinetic Profiling : Track reaction progress via quenching aliquots at intervals and analyzing with HPLC .
- Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of sulfonation efficiency .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
